molecular formula C8H11N3O2 B1289256 Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate CAS No. 166814-31-9

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate

Cat. No. B1289256
M. Wt: 181.19 g/mol
InChI Key: FZPHSUBVENHRPC-UHFFFAOYSA-N
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Description

The compound Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate is a derivative of imidazo[4,5-b]pyridine, which is a fused heterocyclic compound consisting of imidazole and pyridine rings. The specific compound is not directly studied in the provided papers, but its structural relatives have been investigated for their molecular structure and potential biological activity.

Synthesis Analysis

The synthesis of related compounds, such as 1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and its derivatives, has been explored. These compounds were obtained through various chemical reactions, including oxidation and the Willgerodt-Kindler reaction. The synthesis process is crucial for the development of compounds with potential antituberculotic activity .

Molecular Structure Analysis

The molecular structure and vibrational energy levels of similar compounds, such as 1H-imidazo[4,5-b]pyridine and its methyl derivatives, have been determined using density functional theory (DFT). The optimized bond lengths and angles were found to be in good agreement with X-ray data. The study of these structures helps in understanding the electronic and spatial configuration, which is essential for predicting the reactivity and interaction of the compound with biological targets .

Chemical Reactions Analysis

The chemical reactivity of imidazo[4,5-b]pyridine derivatives has been explored through their ability to form various derivatives, including esters, amides, nitriles, thioamides, amidoximes, hydrazides, and hydrazidehydrazones. These reactions expand the chemical diversity and potential pharmacological profiles of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of a hydrogen bond in the structure of 5-methyl-1H-imidazo[4,5-b]pyridine was confirmed by a broad contour in the IR spectra. The substitution of the methyl group at the pyridine ring affects the proton position of the NH group at the imidazole unit, which in turn can influence properties such as solubility, boiling point, and melting point .

Scientific Research Applications

Pharmacophore Design and Drug Discovery

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate and its derivatives are known for their role in pharmacophore design, particularly in the development of p38α MAP kinase inhibitors. These compounds are designed based on their ability to inhibit the p38 mitogen-activated protein kinase, which plays a significant role in the release of proinflammatory cytokines. The design, synthesis, and activity studies of these compounds are crucial for developing selective inhibitors targeting the ATP pocket of p38 MAP kinase, thereby offering a therapeutic strategy for diseases associated with inflammation (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Role in Organic Synthesis and Catalysis

The compound and its related structures play a vital role in the field of organic synthesis and catalysis. Heterocyclic N-oxide derivatives, including those synthesized from imidazole, have shown significant importance in metal complexes formation, catalysts design, asymmetric catalysis, and synthesis. These organic compounds are not only pivotal as versatile synthetic intermediates but also bear significant biological importance due to their potential in medicinal applications, including acting as potent N-oxide compounds with activities like anticancer, antibacterial, and anti-inflammatory (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Biologically Significant Optical Sensors

Derivatives of Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate have been employed as recognition units in the synthesis of optical sensors due to their range of biological and medicinal applications. These derivatives, particularly pyrimidine derivatives, have been utilized as exquisite sensing materials owing to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes in various biological and chemical detection applications (Jindal & Kaur, 2021).

Antibacterial Agents

The compound's derivatives have also been explored for their antibacterial properties. Fused pyridines, such as imidazopyridines (IZPs), are reported to exhibit a wide range of pharmacological activities, including antibacterial effects. The structure-activity relationship (SAR) of various synthesized IZP derivatives has been a focus, aiming to develop novel, potent antibacterial agents with minimal side effects. This research is particularly significant in the context of increasing risks of bacterial infections and antibacterial resistance (Sanapalli, Ashames, Sigalapalli, Shaik, Bhandare, & Yele, 2022).

Safety And Hazards

This compound is intended for research and development use only and is not for medicinal, household, or other uses . Specific safety and hazard information is not provided in the search results.

properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)7-6-5(2-3-9-7)10-4-11-6/h4,7,9H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPHSUBVENHRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=C(CCN1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate

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